molecular formula C10H9NO B1592581 3-Aminonaphthalen-1-ol CAS No. 90923-79-8

3-Aminonaphthalen-1-ol

Cat. No. B1592581
Key on ui cas rn: 90923-79-8
M. Wt: 159.18 g/mol
InChI Key: QMIJLOSXZVDDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07847105B2

Procedure details

A solution of 4-methoxy-2-naphthylamine (230 mg, 1.33 mmol) in glacial acetic acid (9.6 mL) and hydrobromic acid in water (16 mL, 48%) was refluxed under N2 for 4 h. A small amount of sample (0.1 mL) was diluted with ethyl acetate (0.5 mL), and then water (0.5 mL) and TEA (0.1 mL) were added. TLC (20:1 DCM/methanol) of the organic layer showed no starting material and a new much lower spot (Rf=0.1). The solvent was removed under reduced pressure and the product was dried under vacuum to yield the intermediate 4-hydroxy-2-naphthylamine which was used for the next step without any purification. To a solution of 4-hydroxy-2-naphthylamine in dioxane (10 mL) was added TEA (1 mL) and di-tert-butyl dicarbonate (1.149 g, 5.27 mmol). The reaction mixture was refluxed under N2 for 4 h. TLC (4:1 hexane/ethyl acetate) showed no starting material and a new higher spot (Rf=0.55). The reaction mixture was diluted with ethyl acetate (50 mL) and washed with water. The aqueous layer was extracted with ethyl acetate (2×50 mL) and the organics were combined and washed with brine. The organics were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to yield N-(tert-butyloxycarbonyl)-4—O—(tert-butyloxycarbonyl)-2-naphthylamine (2, 80% yield) as oil.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
DCM methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
0.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[C:5]([NH2:13])[CH:4]=1.C(Cl)Cl.CO>C(O)(=O)C.Br.O.C(OCC)(=O)C>[OH:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[C:5]([NH2:13])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
COC1=CC(=CC2=CC=CC=C12)N
Name
Quantity
9.6 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
DCM methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
TEA
Quantity
0.1 mL
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=CC2=CC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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